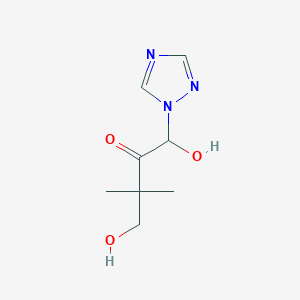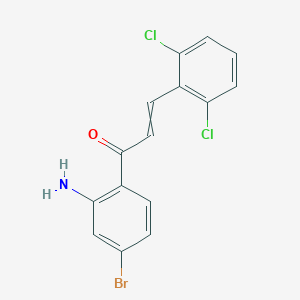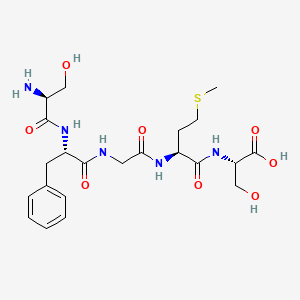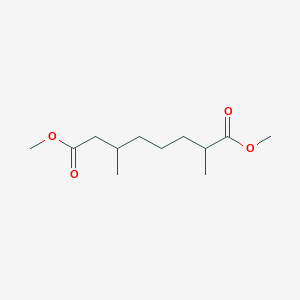
(Cycloprop-2-en-1-ylidene)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cycloprop-2-en-1-ylidene)methanethione is an organic compound characterized by a cyclopropene ring attached to a methanethione group. This compound is of significant interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cycloprop-2-en-1-ylidene)methanethione typically involves the reaction of cyclopropenylidene with sulfur-containing reagents. One common method is the reaction of cyclopropenylidene with carbon disulfide under controlled conditions to yield the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (Cycloprop-2-en-1-ylidene)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethione group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
(Cycloprop-2-en-1-ylidene)methanethione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cycloprop-2-en-1-ylidene)methanethione involves its interaction with various molecular targets through its reactive methanethione group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The pathways involved often include nucleophilic addition or substitution reactions .
Comparison with Similar Compounds
Cyclopropenylidene: Shares the cyclopropene ring but lacks the methanethione group.
Methanethione Derivatives: Compounds with similar methanethione groups but different ring structures.
Properties
CAS No. |
865888-15-9 |
|---|---|
Molecular Formula |
C4H2S |
Molecular Weight |
82.13 g/mol |
InChI |
InChI=1S/C4H2S/c5-3-4-1-2-4/h1-2H |
InChI Key |
QBTGLUCINDLCAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC1=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide](/img/structure/B14199372.png)

![1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylsulfonyl)-](/img/structure/B14199376.png)
![Cyclohexanone, 2-[(R)-hydroxy(2-nitrophenyl)methyl]-, (2S)-](/img/structure/B14199377.png)
![2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14199381.png)
![1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B14199384.png)
![2-Chloro-N-[4-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14199386.png)
![N-Methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine](/img/structure/B14199391.png)



